molecular formula C42H36N2O4 B3394466 N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] CAS No. 173981-68-5

N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]

Cat. No.: B3394466
CAS No.: 173981-68-5
M. Wt: 632.7 g/mol
InChI Key: OLWOIGFJHFSIAY-UHFFFAOYSA-N
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Description

N,N’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] is a complex organic compound with the molecular formula C42H36N2O4 and a molecular weight of 632.7 g/mol. This compound is known for its unique structure, which includes ethyne (acetylene) linkages and multiple methoxyphenyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N,N’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethyne Linkage: This step involves the coupling of two phenyl groups via an ethyne (acetylene) linkage. This can be achieved through a palladium-catalyzed coupling reaction.

    Introduction of Methoxy Groups: Methoxy groups are introduced through nucleophilic substitution reactions, where methoxy anions replace halide groups on the phenyl rings.

    Final Assembly: The final step involves the coupling of the methoxy-substituted phenyl groups with aniline derivatives to form the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N,N’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

N,N’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where its unique structure may offer specific advantages.

    Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its excellent thermal and mechanical properties.

Mechanism of Action

The mechanism by which N,N’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethyne linkage and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar compounds include:

    4,4’- (Ethane-1,2-diyl)dianiline: This compound has a similar structure but lacks the methoxy groups, resulting in different chemical properties and applications.

    (E)-4,4’- (ethene-1,2-diyl)dibenzonitrile: This compound features an ethene linkage instead of an ethyne linkage, leading to variations in reactivity and stability.

N,N’-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline] is unique due to its combination of ethyne linkages and methoxy groups, which confer specific chemical and physical properties that are advantageous in various applications.

Properties

IUPAC Name

4-[2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethynyl]-N,N-bis(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36N2O4/c1-45-39-23-15-35(16-24-39)43(36-17-25-40(46-2)26-18-36)33-11-7-31(8-12-33)5-6-32-9-13-34(14-10-32)44(37-19-27-41(47-3)28-20-37)38-21-29-42(48-4)30-22-38/h7-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWOIGFJHFSIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#CC3=CC=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597231
Record name N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173981-68-5
Record name N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]
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N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]
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N,N'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]
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